ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with the molecular formula C20H21NO4 It is known for its unique structure, which includes a benzoxazine ring fused with a benzoyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzoxazine ring and benzoyl group play crucial roles in its activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl benzoylacetate: Similar in structure but lacks the benzoxazine ring.
Ethyl 4-methylbenzoylacetate: Similar but with different substitution patterns on the benzene ring.
Ethyl 3-oxo-3-(4-tolyl)propionate: Another related compound with a different functional group arrangement .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLWFXOQPGVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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